Lipophilicity and Ionization State Differentiation at Physiological pH
Computationally determined properties show that while the compound is moderately lipophilic (LogP = 2.31), it exists predominantly in an ionized state at physiological pH (LogD 7.4 = -0.79), a profile that balances membrane permeability with aqueous solubility [1]. The unsubstituted reference compound N-phenylglycine has a drastically different profile (LogP ~1.01, strongly polar character), lacking the lipophilic 2-methoxyphenethyl domain required for potential target engagement .
| Evidence Dimension | Lipophilicity (LogP) and Distribution Coefficient (LogD 7.4) |
|---|---|
| Target Compound Data | LogP = 2.31, LogD (pH 7.4) = -0.79 [1] |
| Comparator Or Baseline | N-Phenylglycine (LogP ~1.01, LogD ~ -2.2) |
| Quantified Difference | The target compound has a >200-fold higher predicted octanol/water partition coefficient (LogP) than the unsubstituted comparator. |
| Conditions | In silico prediction (JChem) |
Why This Matters
The unique LogP/LogD ratio indicates improved passive permeability compared to a simple phenylglycine, which is critical for intracellular target access or crossing biological membranes in cellular assays.
- [1] ChemBase. (n.d.). 2-[({[2-(2-methoxyphenyl)ethyl]carbamoyl}methyl)(phenyl)amino]acetic acid (CBID:36329). Molecular Properties. View Source
